![molecular formula C18H23NO3 B3953338 8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)
8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one
Overview
Description
8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one is a complex organic compound with a unique structure that includes a cycloheptane ring fused with a pyrrole ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one typically involves multiple steps, including the formation of the cycloheptane and pyrrole rings, followed by the introduction of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran derivatives: Compounds like 2,2-dimethyltetrahydrofuran share structural similarities with the tetrahydrofuran moiety.
Cycloheptane derivatives: Compounds with a cycloheptane ring, such as cycloheptanone, are structurally related.
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid share the pyrrole ring structure.
Uniqueness
What sets 8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs.
Properties
IUPAC Name |
4-ethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrol-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-21-16-9-5-8-15(20)17-12(2)19(13(3)18(16)17)11-14-7-6-10-22-14/h5,8-9,14H,4,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMEVZTWXAUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)CC3CCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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